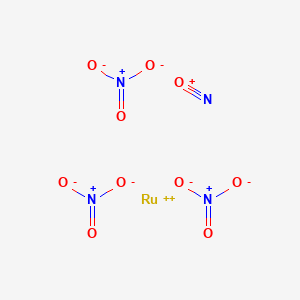
3-Hydroxy-2-naphthamide
Descripción general
Descripción
3-Hydroxy-2-naphthamide is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and an amide group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 3-Hydroxy-2-naphthamide is cyanide ions . This compound has been used in the synthesis of chemosensors that selectively sense cyanide ions . Cyanide ions are known to have a hazardous impact on the environment and humans, and the development of effective and selective chemosensors for these ions is of significant importance .
Mode of Action
This compound interacts with its target, cyanide ions, through a process of deprotonation of the labile Schiff base center by the cyanide ions . This interaction results in a color change from colorless to yellow, which can be observed by the naked eye . This color change is a key indicator of the presence of cyanide ions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the detection of cyanide ions . The compound’s interaction with cyanide ions leads to a notable charge transfer from this compound to 2,4-di-tert-butyl-6-methylphenol . This charge transfer is a key part of the mechanism that allows this compound to act as a chemosensor for cyanide ions .
Pharmacokinetics
The compound’s ability to selectively sense cyanide ions suggests that it may have a high degree of bioavailability in environments where these ions are present .
Result of Action
The result of this compound’s action is the selective sensing of cyanide ions . This is achieved through a color change that occurs when the compound interacts with cyanide ions . This color change can be used to detect the presence of cyanide ions in a given environment .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of cyanide ions . The compound’s efficacy as a chemosensor is dependent on the presence of these ions in the environment
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-2-naphthamide has been used in the synthesis of chemosensors, which have shown selective sensing of CN− ions . The chemosensory potential of these chemosensors is attributed to the deprotonation of the labile Schiff base center by CN− ions .
Cellular Effects
It has been used in the synthesis of chemosensors that can bind selectively with CN− ions
Molecular Mechanism
The molecular mechanism of this compound involves a notable charge transfer from this compound to 2,4-di-tert-butyl-6-methylphenol, as indicated by the FMO analysis . The QTAIM analysis revealed that in the complex compound, the strongest pure hydrogen–hydrogen bonding was observed between H53 and H58, indicated by a ρ value of +0.017807 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia or an amine under specific conditions. One common method includes heating 3-hydroxy-2-naphthoic acid with ammonia in the presence of catalysts such as zinc chloride or calcium chloride . The reaction is carried out under pressure to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions adjacent to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-amino-2-naphthol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-naphthamide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
3-Hydroxy-2-naphthoic acid: A precursor to 3-Hydroxy-2-naphthamide, used in the synthesis of dyes and pigments.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and amide), which confer distinct chemical reactivity and biological activity. Its ability to act as a chemosensor for cyanide ions and its antimycobacterial properties set it apart from other similar compounds.
Propiedades
IUPAC Name |
3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTNTGFZYSCPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063123 | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3665-51-8 | |
| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3665-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-naphthamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxynaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7M9NQ16EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Hydroxy-2-naphthamide derivatives influence their biological activity?
A1: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity. For example, research has shown that:
- The addition of specific substituents to the phenyl ring of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives significantly influences their antimicrobial, antioxidant, and anti-inflammatory properties. []
- Introducing halogens and bulky substituents to the naphthyl and phenyl rings of N-hydroxy-oxazinedione derivatives can enhance their reactivity and enantioselectivity in asymmetric cross-coupling reactions. []
Q2: What are the mechanisms behind the biological activities observed for this compound derivatives?
A2: Research suggests that this compound derivatives exert their biological effects through various mechanisms:
- Calcium channel blocking: Diltiazem-like derivatives bind to the benzothiazepine site of L-type calcium channels, affecting calcium influx and exhibiting cardioselective effects. []
- CREB inhibition: Niclosamide, a salicylamide derivative of this compound, inhibits CREB function in acute myeloid leukemia cells by binding to its coactivator CBP, ultimately suppressing cell viability. []
- Chemosensing: Modifications introducing Schiff base groups enable selective sensing of cyanide ions through deprotonation and a visible color change. []
Q3: What computational chemistry approaches have been used to study this compound derivatives?
A3: Computational methods provide valuable insights into the properties and behavior of these compounds:
- Molecular docking: This technique was employed to predict the binding modes and interactions of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives with target proteins, aiding in the rationalization of their observed activities. []
- Density Functional Theory (DFT) calculations: DFT studies combined with conformational searches helped elucidate the mechanism of asymmetric induction in reactions involving chiral vanadyl complexes and this compound derivatives. []
- Fragment Molecular Orbital (FMO) and Pair Interaction Energy Decomposition Analysis (PIEDA): These methods were used to further rationalize the enantioselectivity observed in the aforementioned asymmetric reactions. []
Q4: What are the potential applications of this compound derivatives beyond the pharmaceutical field?
A4: The unique properties of this compound derivatives extend their potential applications to diverse fields:
- Chemosensors: The development of novel chemosensors based on this compound for selective detection of cyanide ions highlights their potential in environmental monitoring and analytical chemistry. []
- Asymmetric catalysis: Studies exploring chiral vanadyl complexes with this compound derivatives pave the way for developing efficient and selective catalysts for various organic reactions. []
Q5: What is the current understanding of the stability and formulation of this compound derivatives?
A5: While specific information about the stability and formulation of this compound itself is limited in the provided abstracts, related research offers some insights:
- Crystal structure analysis: The crystal structure of N2-(3-morpholinopropyl)-3-hydroxy-2-naphthamide reveals intramolecular hydrogen bonding interactions that could potentially influence its stability and solubility. []
- In silico ADMET studies: Researchers used computational tools like Molinspiration, Pre-ADMET, and OSIRIS property explorer to predict the pharmacokinetic behavior of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, highlighting the importance of considering these factors during drug development. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















